molecular formula C6H12ClNO2S B8216916 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride

5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride

Cat. No.: B8216916
M. Wt: 197.68 g/mol
InChI Key: OUXDBVFPXDAHFU-UHFFFAOYSA-N
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Description

5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride is a heterocyclic compound characterized by its unique structure, which includes a sulfur atom and a nitrogen atom within a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the annulation of a cyclopentane ring with a thioamide derivative, followed by oxidation to introduce the sulfone group. Reaction conditions often require the use of strong oxidizing agents and acidic environments to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters, such as temperature and pressure, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate are often used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfone group.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using appropriate leaving groups and nucleophiles.

Major Products Formed: The major products resulting from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of drugs targeting specific diseases. Its structural features may contribute to the development of novel treatments for conditions such as inflammation and infection.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced material science and engineering.

Mechanism of Action

The mechanism by which 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's sulfone group and spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

  • 7-Hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide 1,1-dimethylethyl ester

  • 7-Amino-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide 1,1-dimethylethyl ester

Uniqueness: 5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it distinct from other similar compounds, allowing for its specialized applications in various fields.

Properties

IUPAC Name

5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)3-1-2-6(10)4-7-5-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXDBVFPXDAHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)S(=O)(=O)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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